molecular formula C8H4BrN3 B1291565 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile CAS No. 474708-98-0

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No. B1291565
M. Wt: 222.04 g/mol
InChI Key: PJSBOEVNEUCHIG-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. The presence of a bromine atom and a nitrile group on the structure adds to the reactivity and potential applications of this compound in various chemical syntheses and pharmaceutical research.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been reported through various methods. For instance, the synthesis of 3-bromoimidazo[1,2-a]pyridines was achieved from α-bromoketones and 2-aminopyridine under different reaction conditions, leading to the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . Another approach involved the condensation of 5-Bromo-2,3-diaminopyridine with aromatic al

Scientific Research Applications

Synthesis of Novel Compounds

  • Synthesis of Thieno[2,3-b]pyridines and Pyrimidino[4',5'4,5]thieno[2,3-b]pyridine

    Researchers have utilized derivatives of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile in the synthesis of new compounds like Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, which have potential applications in medicinal chemistry (Abdelriheem et al., 2015).

  • Development of Domino Cyclization/Halogenation Reactions

    The compound has been used in domino cyclization/halogenation reactions, leading to the synthesis of 1,3-disubstituted 4-haloimidazo[1,2-a:4,5-c′]dipyridines, useful in various metal-catalyzed coupling reactions (Enguehard-Gueiffier et al., 2015).

Pharmaceutical Research

  • Synthesis of Cardiotonic Agents

    A study reported the use of 6-Bromoimidazo[1,2-a]pyridine in the synthesis of 14C-labeled cardiotonic agents, indicating its utility in developing cardiovascular drugs (Yamanaka et al., 1992).

  • Creation of Potential Anti-Cancer and Anti-TB Agents

    Research has shown its use in the palladium-catalyzed Suzuki–Miyaura borylation reactions, leading to the formation of compounds with potential anti-cancer and anti-TB properties (Sanghavi et al., 2022).

Synthesis of Fluorescent Probes

  • Development of Fluorescent Probes for DNA Detection: It has been used in the synthesis of benzimidazo[1,2-a]quinolines, which can act as fluorescent probes for DNA detection, indicating its application in bioanalytical chemistry (Perin et al., 2011).

Antibacterial Research

  • Synthesis of Antibacterial Compounds: Derivatives of 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile have been synthesized and tested for antimicrobial activity, showing its importance in developing new antibacterial agents (Bogdanowicz et al., 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-1-2-8-11-4-7(3-10)12(8)5-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSBOEVNEUCHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621804
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile

CAS RN

474708-98-0
Record name 6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Method 2) 80 g of 6-bromo-3-iodoimidazo[1,2-a]pyridine (compound in Production Example 49) was dissolved in 500 mL tetrahydrofuran, and 273 mL of 1.0 M isopropyl magnesium bromide in tetrahydrofuran was slowly added dropwise thereto at 0° C. and stirred for 30 minutes, and 380 mL of 68 g 4-toluenesulfonyl cyanide in tetrahydrofuran was added dropwise slowly over 1 hour, and the mixture was stirred for additional 1.5 hours. The reaction solution was poured into iced water, diluted with ethyl acetate and filtered through Celite. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate, and the collected organic layer was washed with brine. The organic layer was dried over anhydrous sodium sulfate and filtered through NH silica gel. Solid obtained by removing the solvent was triturated with diethyl ether, collected by filtration and washed with hexane to give 39.4 g of the title compound (brown solid).
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Synthesis routes and methods II

Procedure details

Method 1) 3.83 g of 6-bromo-2,3-dihydroimidazo[1,2-a]pyridine-3-carbonitrile synthesized in Production Example 242 was dissolved in 34 mL 1,4-dioxane, and the solution together with 4.3 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone was heated at 90° C. for 2 hours. The reaction solution was diluted with ethyl acetate, insolubles were filtered off with Celite, and the filtrate was washed with an aqueous saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate and filtered through NH silica gel. The solvent was removed, whereby 3.24 g of the title compound (brown solid) was obtained.
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6-bromo-2,3-dihydroimidazo[1,2-a]pyridine-3-carbonitrile
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3.83 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
O Kim, Y Jeong, H Lee, SS Hong… - Journal of Medicinal …, 2011 - ACS Publications
Phosphatidylinositol 3-kinase α (PI3Kα) is an important regulator of intracellular signaling pathways, controlling remarkably diverse arrays of physiological processes. Because the PI3K …
Number of citations: 158 pubs.acs.org
H Fan, F Li - Journal of Chemical Sciences, 2018 - Springer
A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines and 3-substituted imidazo[1,2-b]pyridazines was developed through the …
Number of citations: 4 link.springer.com
F Peytam, Z Emamgholipour, A Mousavi, M Moradi… - Bioorganic …, 2023 - Elsevier
Considering the fundamental role of protein kinases in the mechanism of protein phosphorylation in critical cellular processes, their dysregulation, especially in cancers, has …
Number of citations: 1 www.sciencedirect.com
TM Kaiser, ZW Dentmon, PB Burger, Q Shi… - … : Online Journal of …, 2021 - arkat-usa.org
As a result of the rapidly increasing cost of drug development, efficient methods for early identification of compounds with a high probability of clinical success are needed. Herein, we …
Number of citations: 4 www.arkat-usa.org

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